molecular formula C17H22N2O8 B610675 (S)-Aminoglutethimide tartrate CAS No. 62268-19-3

(S)-Aminoglutethimide tartrate

Cat. No.: B610675
CAS No.: 62268-19-3
M. Wt: 382.36
InChI Key: DQUXPVVSVXIQNE-TZXXFBNGSA-N
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Description

(S)-Aminoglutethimide tartrate is a pharmaceutical compound known for its role as an aromatase inhibitor and an adrenal steroidogenesis inhibitor. It is used primarily in the treatment of hormone-dependent cancers, such as breast cancer, by inhibiting the production of estrogen and other steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Aminoglutethimide tartrate involves several steps, starting from the appropriate chiral precursor. The key steps include:

    Formation of the Glutethimide Core: This involves the cyclization of a suitable precursor to form the glutethimide ring structure.

    Introduction of the Amino Group: The amino group is introduced through a substitution reaction, typically using an amine source under controlled conditions.

    Resolution of Enantiomers: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Formation of the Tartrate Salt: The final step involves the reaction of (S)-Aminoglutethimide with tartaric acid to form the tartrate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for enantiomeric separation.

Types of Reactions:

    Oxidation: (S)-Aminoglutethimide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in (S)-Aminoglutethimide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amine sources, alkyl halides.

Major Products:

    Oxidation: Oxidized derivatives of aminoglutethimide.

    Reduction: Reduced forms of aminoglutethimide.

    Substitution: Substituted aminoglutethimide derivatives.

Scientific Research Applications

(S)-Aminoglutethimide tartrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a chiral building block.

    Biology: Studied for its effects on steroidogenesis and hormone regulation.

    Medicine: Used in the treatment of hormone-dependent cancers, such as breast cancer, by inhibiting estrogen production.

    Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.

Mechanism of Action

(S)-Aminoglutethimide tartrate exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition reduces estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers. Additionally, it inhibits adrenal steroidogenesis by blocking the conversion of cholesterol to pregnenolone, thereby reducing the production of corticosteroids.

Comparison with Similar Compounds

    Anastrozole: Another aromatase inhibitor used in the treatment of breast cancer.

    Letrozole: A non-steroidal aromatase inhibitor with a similar mechanism of action.

    Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.

Uniqueness: (S)-Aminoglutethimide tartrate is unique in its dual action as both an aromatase inhibitor and an adrenal steroidogenesis inhibitor. This dual mechanism makes it particularly effective in reducing hormone levels in hormone-dependent cancers.

Properties

IUPAC Name

(3S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUXPVVSVXIQNE-TZXXFBNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62268-19-3
Record name (S)-Aminoglutethimide tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062268193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-AMINOGLUTETHIMIDE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625K4DEO0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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